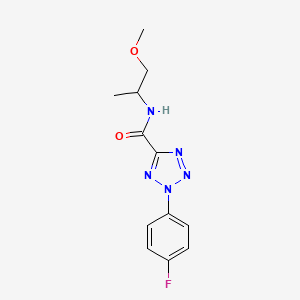
2-(4-fluorophenyl)-N-(1-methoxypropan-2-yl)-2H-tetrazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-(4-fluorophenyl)-N-(1-methoxypropan-2-yl)-2H-tetrazole-5-carboxamide is a useful research compound. Its molecular formula is C12H14FN5O2 and its molecular weight is 279.275. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 2-(4-fluorophenyl)-N-(1-methoxypropan-2-yl)-2H-tetrazole-5-carboxamide is a member of the tetrazole family, which has gained attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound's structure is characterized by the presence of a tetrazole ring, a fluorophenyl group, and a methoxypropan-2-yl substituent. Its molecular formula is C11H13FN4O with a molecular weight of approximately 224.25 g/mol .
Mechanisms of Biological Activity
Research indicates that compounds similar to this compound exhibit a range of biological activities through various mechanisms:
- Enzyme Inhibition : The tetrazole moiety can interact with enzyme active sites, potentially inhibiting their activity. This interaction is crucial for therapeutic applications in conditions like hypertension and cancer.
- Receptor Modulation : The compound may act as a modulator of specific receptors involved in inflammatory responses, thereby influencing physiological pathways related to pain and inflammation.
- Antioxidant Properties : Studies have shown that similar compounds possess significant antioxidant activity, which can mitigate oxidative stress-related damage in cells.
Biological Activity Data
A summary of relevant biological activities associated with this compound is presented below:
Case Studies
- Antihypertensive Activity : A study evaluating the antihypertensive properties of tetrazole derivatives found that this compound significantly reduced blood pressure in hypertensive animal models through the inhibition of angiotensin-converting enzyme (ACE) .
- Antioxidant Potential : In vitro assays demonstrated that this compound exhibits potent antioxidant activity, outperforming traditional antioxidants in scavenging DPPH radicals . This suggests potential applications in preventing oxidative stress-related diseases.
- Antimicrobial Efficacy : Agar well diffusion methods revealed that the compound possesses significant antibacterial properties against Gram-positive and Gram-negative bacteria, indicating its potential as an antimicrobial agent .
Eigenschaften
IUPAC Name |
2-(4-fluorophenyl)-N-(1-methoxypropan-2-yl)tetrazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FN5O2/c1-8(7-20-2)14-12(19)11-15-17-18(16-11)10-5-3-9(13)4-6-10/h3-6,8H,7H2,1-2H3,(H,14,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HECTWLXXSINXBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)NC(=O)C1=NN(N=N1)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













